DCDPS is primarily synthesized through the sulfonation of chlorobenzene with sulfuric acid. This process often involves various additives to favor the formation of the specific 4,4'-isomer. The reaction can be summarized as follows:
ClC6H5 + SO3 → (ClC6H4)2SO2 + H2O
Alternatively, DCDPS can be produced by chlorination of diphenylsulfone.
The most significant scientific research application of DCDPS lies in its role as a precursor for various high-performance polymers. These polymers, such as polyethersulfone (PES) and Udel, possess remarkable properties like:
These properties render DCDPS-based polymers valuable in diverse scientific research fields, including:
While the primary research focus revolves around DCDPS as a polymer precursor, recent studies have explored alternative applications:
4,4'-Dichlorodiphenyl sulfone is an organic compound with the chemical formula . It is classified as a sulfone and appears as a white solid. This compound is primarily utilized as a precursor for the synthesis of high-performance polymers, particularly those that exhibit rigidity and resistance to high temperatures, such as polyethersulfone and Udel. The compound is notable for its stability and chemical resistance, making it suitable for various industrial applications .
DCDPS can pose potential health hazards if inhaled, ingested, or absorbed through the skin []. While the specific toxicity data is limited, studies suggest it may irritate the skin, eyes, and respiratory system []. DCDPS is not considered a flammable material []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment and consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures [].
The primary reaction involved in the synthesis of 4,4'-dichlorodiphenyl sulfone is the sulfonation of chlorobenzene with sulfur trioxide. The reaction can be summarized as follows:
Additionally, 4,4'-dichlorodiphenyl sulfone can be produced through chlorination of diphenylsulfone or by Friedel-Crafts reactions involving chlorobenzene and chlorosulfonic acid in the presence of catalysts such as iron(III) chloride .
Several methods exist for synthesizing 4,4'-dichlorodiphenyl sulfone:
These methods vary in their efficiency and yield, with some producing higher purity levels than others.
4,4'-Dichlorodiphenyl sulfone is primarily used in:
Several compounds share structural similarities with 4,4'-dichlorodiphenyl sulfone. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Diphenylsulfone | Lacks chlorine substituents; used in similar applications. | |
2,4-Dichlorodiphenyl sulfone | Contains chlorine at different positions; different properties. | |
3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone | Has additional sulfonate groups; studied for proton exchange membranes. |
The uniqueness of 4,4'-dichlorodiphenyl sulfone lies in its specific chlorination pattern and its application in producing rigid polymers that withstand high temperatures while maintaining chemical stability .
The research interest in 4,4'-Dichlorodiphenyl sulfone (bis(4-chlorophenyl) sulfone) began during the mid-20th century with the development of high-performance polymers. The compound emerged as a critical monomer in the pioneering work on polyarylene polyethers as described in Belgian Patent 650,476. Early synthesis methods were initially developed in the 1960s, with significant improvements occurring through the 1970s and 1980s. The evolution of synthesis processes reflected the growing industrial demand for the compound as engineering thermoplastics gained prominence.
A pivotal advancement came with the work of Keogh and Ingberman, documented in a 1966 patent (US 3,415,887), which described improved methods for preparing 4,4'-dichlorodiphenyl sulfone with higher yields than previous approaches. This work represented a significant milestone in making the compound commercially viable for polymer production.
4,4'-Dichlorodiphenyl sulfone has established itself as an indispensable building block in high-performance polymer chemistry, primarily due to its ability to impart exceptional thermal and mechanical properties to resulting polymers. The compound serves as a key monomer in the synthesis of polysulfones and polyethersulfones, which are characterized by their remarkable heat resistance, dimensional stability, and chemical durability.
The significance of this compound lies in its unique molecular structure, featuring chloride substituents activated toward nucleophilic substitution reactions, making it particularly valuable for polycondensation reactions. When reacted with various diphenols under appropriate conditions, it forms rigid polymer chains with excellent thermal stability, allowing the resulting materials to maintain structural integrity at temperatures that would compromise conventional plastics.
The current research landscape surrounding 4,4'-dichlorodiphenyl sulfone is diverse and multifaceted. Contemporary studies focus on optimizing synthesis methods, developing novel derivatives, and exploring new applications for the resulting polymers. One significant research direction involves the development of sulfonated derivatives for proton exchange membranes in fuel cell applications.
Recent academic publications demonstrate continued interest in modifying reaction conditions to improve yields and reduce environmental impact. Researchers are investigating alternatives to traditional catalysts and developing more efficient purification techniques to enhance the compound's commercial viability. Additionally, computational approaches are being integrated with experimental methods to better understand the structure-property relationships in polymers derived from 4,4'-dichlorodiphenyl sulfone.
The traditional synthesis of DCDPS involves sulfonation of chlorobenzene using sulfuric acid or sulfur trioxide. This method, first documented in industrial settings, proceeds via electrophilic aromatic substitution where chlorobenzene reacts with sulfur trioxide ($$ \text{SO}_3 $$) to form the sulfone bridge [1]:
$$
2 \, \text{ClC}6\text{H}5 + \text{SO}3 \rightarrow (\text{ClC}6\text{H}4)2\text{SO}2 + \text{H}2\text{O}
$$
Alternative routes include chlorination of diphenylsulfone, though this approach faces challenges in regioselectivity, often yielding mixed isomers. Classical methods prioritize simplicity but suffer from moderate yields (60–75%) and reliance on corrosive reagents [1] [4].
Thionyl chloride ($$ \text{SOCl}2 $$) has emerged as a versatile reagent for DCDPS synthesis. A representative protocol involves reacting chlorobenzene with thionyl chloride in the presence of anhydrous aluminum trichloride ($$ \text{AlCl}3 $$) as a Lewis acid [2]:
$$
\text{ClC}6\text{H}5 + \text{SOCl}2 \xrightarrow{\text{AlCl}3} (\text{ClC}6\text{H}4)2\text{SO} \xrightarrow{\text{H}2\text{O}2} (\text{ClC}6\text{H}4)2\text{SO}_2
$$
Key steps include:
Table 1: Thionyl Chloride Method Optimization
Parameter | Embodiment 1 [2] | Embodiment 2 [2] |
---|---|---|
Chlorobenzene (g) | 112.5 | 150 |
Thionyl Chloride (g) | 23.8 | 25 |
Reaction Time (h) | 1 | 2 |
Yield (%) | 90.4 | 89.7 |
Sulfur trioxide ($$ \text{SO}3 $$) remains a cornerstone for large-scale DCDPS production. Modern adaptations employ solvent-free conditions or ionic liquids to enhance selectivity. For instance, $$ \text{SO}3 $$-mediated sulfonation in dichloropropane at 80°C achieves 97.2% yield using ammonium molybdate as a catalyst [4]. This method reduces byproducts compared to classical sulfuric acid routes [1] [4].
Phase transfer catalysts (PTCs) like crown ethers improve interfacial reactions in biphasic systems. A glucose-derived crown ether facilitates efficient anion transfer, enabling sulfone formation under mild conditions [5]. PTCs are particularly effective in oxidation steps, where they enhance $$ \text{H}2\text{O}2 $$ utilization and reduce reaction times [5] [4].
Recent advances emphasize solvent reduction and catalyst recyclability. For example, replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) in sulfonation steps lowers environmental impact [4]. Additionally, immobilized catalysts on mesoporous silica enable reuse across multiple cycles without significant activity loss [4].
Transition metals like copper and molybdenum enhance reaction kinetics. Copper(I) bromide ($$ \text{CuBr} $$) with pyridine accelerates Ullmann-type coupling, achieving 95% yield in DCDPS synthesis [3]. Ammonium molybdate ($$ (\text{NH}4)2\text{MoO}4 $$) paired with oxalic acid optimizes $$ \text{H}2\text{O}_2 $$-driven oxidations, minimizing over-oxidation byproducts [4].
Table 2: Catalyst Performance Comparison
Catalyst | Reaction Type | Yield (%) | Purity (%) |
---|---|---|---|
$$ \text{CuBr} $$ [3] | Coupling | 95 | 98.5 |
$$ (\text{NH}4)2\text{MoO}_4 $$ [4] | Oxidation | 97.2 | 99.6 |
Crown ethers, particularly 18-crown-6, act as PTCs in nucleophilic substitutions. Their macrocyclic structure stabilizes transition states, improving sulfone formation rates by 40% compared to non-catalyzed systems [5].
While not a direct catalyst, $$ \text{N,N} $$-dimethylformamide (DMF) serves as a polar aprotic solvent in copper-catalyzed reactions, facilitating electron transfer and intermediate stabilization [3].
Scale-up challenges include heat management and catalyst recovery. Continuous flow reactors mitigate exothermic risks in thionyl chloride reactions, enabling throughputs exceeding 100 kg/day [2]. Temperature gradients during crystallization (e.g., cooling to 5°C) ensure high-purity DCDPS (>99%) by minimizing occluded impurities [4].
Post-synthesis purification involves:
DCDPS exhibits strongly polarized S=O bonds, a sizable molecular dipole, and a monoclinic crystal lattice that together govern intermolecular interactions, low-temperature phase behavior, and reactivity toward nucleophilic polymerization partners. Modern quantum-chemical tools, vibrational spectroscopies, single-crystal X-ray/neutron diffraction, and pressure-temperature phase‐mapping experiments converge to reveal subtle structure–property correlations relevant to polymer science, dielectric engineering, and fundamental sulfone chemistry.
Table 1 summarizes metric parameters from anisotropic least-squares refinement of the 1158 measured X-ray structure factors for DCDPS single crystals [2].
Parameter | Value (Å or °) | Std. Dev. | Source |
---|---|---|---|
S–O | 1.432 | 0.005 | [2] |
S–C | 1.765 | 0.006 | [2] |
C–Cl | 1.736 | 0.007 | [2] |
O–S–O angle | 120.4° | 0.42° | [2] |
C–S–O mean | 107.7° | 0.29° | [2] |
C–S–C | 104.8° | 0.40° | [2] |
The pronounced O–S–O widening relative to the ideal tetrahedron corroborates d-orbital participation and electron withdrawal by the chloro-phenyl rings.
Table 2 compares dipole moments within the diphenyl sulfone family.
Compound | Halogen Pattern | μ (D) | Method | Ref. |
---|---|---|---|---|
Diphenyl sulfone | none | 5.20 [3] | Benzene solution (μ_D) | [3] |
4,4′-Difluorodiphenyl sulfone | F₂ | 6.02 | TD-DFT | [1] |
4,4′-Dichlorodiphenyl sulfone | Cl₂ | 6.70 | Crystal-field analysis | [4] |
The monoclinic I2/a lattice packs head–tail stacks of DCDPS molecules such that opposing dipoles cancel in pairs, yielding a centrosymmetric cell despite the large individual dipole—consistent with Desiraju’s empirical dipole–centrosymmetry correlation [4].
Short C···O contacts of 3.211–3.272 Å, slightly below van-der-Waals sums, result from dipole-assisted C–H···O interactions that stabilize the three-dimensional network [2].
Neutron and Raman experiments reveal a high-symmetry monoclinic phase giving way to an incommensurate phase characterized by wavevector q ≈ (0 β 0) below ≈150 K [6]. Pressure lowers the transition temperature linearly; at 50 K the incommensurate state survives up to ≈320 MPa, indicating a shallow Mexican-hat potential surface [6].
Rigid-body analysis shows librational amplitudes of 4.03°, 3.49°, and 2.82° about X₁–X₃ respectively, underlying the ease of torsional motion that seeds the incommensurate modulation [2].
Trace DCDPS defects incorporated into poly(arylene ether sulfone) backbones act as dipolar nanodomains, nucleating Coulombic traps and raising leakage current above the glass transition—observed in aged PESU capacitors [5].
Cooling to 10 K sharpens the S=O symmetric stretch from 1310 to 1326 cm⁻¹; concomitant peak splitting signals symmetry breaking in the incommensurate phase [6].
Inelastic neutron scattering at 50 K displays a phason mode softening to 0.22 THz and an amplitudon near 1.1 THz whose damping decreases under 0–300 MPa pressure, evidencing pressure-stiffened modulation [6].
DFT-derived standard molar properties for DCDPS at 298 K are given in Table 3 [1].
Property | Value | Units |
---|---|---|
S° | 412 | J mol⁻¹ K⁻¹ [1] |
C_V° | 368 | J mol⁻¹ K⁻¹ [1] |
Δ_fH° | –72.3 | kJ mol⁻¹ [1] |
Δ_fG° | –19.1 | kJ mol⁻¹ [1] |
Entropy rises steeply with chlorine count, facilitating polymorphic transitions at modest enthalpic cost.
All-atom MD (CHARMM-CGENFF) in an NPT cell of 216 molecules predicts ε′ = 5.4 at 298 K and a Debye relaxation time τ_D = 28 ps, consistent with bulk dielectric data for molten DCDPS [5].
Time-dependent DFT yields a HOMO–LUMO gap of 5.8 eV and vertical ionization energy of 8.14 eV, paralleling photoelectron data for the sulfide analog (IE = 8.13 eV) [7]. The large gap rationalizes DCDPS’s oxidative stability in polymer melt processing [8].
Electron-withdrawing chlorides activate the aryl–Cl bond toward SNAr by alkali phenoxides; Hammett σp = +0.23 lowers the activation barrier by ≈6 kJ mol⁻¹ relative to diphenyl sulfone, enabling high-molecular-weight polysulfones under milder conditions [9] [10].
In highly sulfonated poly(phenylene sulfone) membranes, residual DCDPS sequences elevate glass transition (T_g = 222 °C) and lower ε′ to 2.9 at 1 kHz by constraining backbone mobility [5] [10].
Rigid C–S(O₂)–C geometry confers chain stiffness; dynamic-mechanical analysis of random Bis-A/hydroquinone–DCDPS copolymers reveals a monotonic T_g ascent from 185 °C to 210 °C as hydroquinone content increases, mirroring the rising backbone dihedral energy [11].
Solvay’s product-safety dossier reports negligible vapor pressure (1.1 × 10⁻⁶ hPa at 25 °C) and high thermal stability, translating to minimal monomer carry-over in medical polysulfone parts [8].
Parameter | Value | Std. Dev. | Ref. |
---|---|---|---|
a | 20.204 Å | 0.010 Å | [2] |
b | 5.009 Å | 0.010 Å | [2] |
c | 12.259 Å | 0.010 Å | [2] |
β | 90.57° | 0.25° | [2] |
Z | 4 molecules | — | [2] |
Axis | Translation (Å) | Librational Angle (°) | Ref. |
---|---|---|---|
X₁ (C1…S) | 0.245 Å [2] | 4.03° [2] | [2] |
X₂ (b-axis) | 0.219 Å [2] | 3.49° [2] | [2] |
X₃ (⊥ ring) | 0.202 Å [2] | 2.82° [2] | [2] |
Pressure (MPa) | T_ic → mono (K) | Phason ω(THz) | Amplitudon ω(THz) | Ref. |
---|---|---|---|---|
0 | 149 K [6] | 0.31 [6] | 1.25 [6] | [6] |
100 | 137 K [6] | 0.27 [6] | 1.20 [6] | [6] |
200 | 122 K [6] | 0.24 [6] | 1.15 [6] | [6] |
300 | 99 K [6] | 0.22 [6] | 1.10 [6] | [6] |
Irritant;Environmental Hazard